molecular formula C8H5ClF2O2 B1411736 2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride CAS No. 2203841-86-3

2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride

Cat. No.: B1411736
CAS No.: 2203841-86-3
M. Wt: 206.57 g/mol
InChI Key: CPMWVJYVNGFUHL-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxyacetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride typically involves the reaction of 2,4-difluorophenylacetic acid with thionyl chloride. The reaction proceeds under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction scheme is as follows:

2,4-Difluorophenylacetic acid+Thionyl chloride2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride+SO2+HCl\text{2,4-Difluorophenylacetic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,4-Difluorophenylacetic acid+Thionyl chloride→2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,4-difluorophenylacetic acid and hydrochloric acid.

    Esterification: Reaction with alcohols in the presence of a base can lead to the formation of esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Esterification: Alcohols and a base (e.g., pyridine).

Major Products Formed

    Nucleophilic Substitution: Corresponding amides, ethers, or thioethers.

    Hydrolysis: 2,4-Difluorophenylacetic acid.

    Esterification: Esters of 2,4-difluorophenylacetic acid.

Scientific Research Applications

2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical agents.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)acetic acid
  • 2-(2,4-Difluorophenyl)ethanol
  • 2-(2,4-Difluorophenyl)acetyl bromide

Uniqueness

2-(2,4-Difluorophenyl)-2-hydroxyacetyl chloride is unique due to the presence of both a hydroxy and a chloride group, which allows for diverse reactivity and the formation of a wide range of derivatives. This dual functionality makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-2-hydroxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-8(13)7(12)5-2-1-4(10)3-6(5)11/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMWVJYVNGFUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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